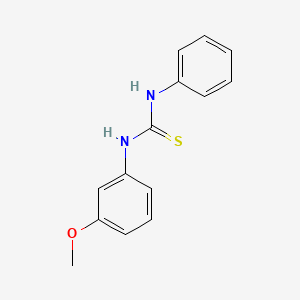

1-(3-Methoxyphenyl)-3-phenylthiourea

Description

1-(3-Methoxyphenyl)-3-phenylthiourea is an unsymmetrical thiourea derivative characterized by a thiourea (–NH–CS–NH–) core linking a phenyl group and a 3-methoxyphenyl substituent. The methoxy (–OCH₃) group at the 3-position of the phenyl ring introduces electron-donating effects, influencing electronic distribution, solubility, and intermolecular interactions such as hydrogen bonding.

Structure

3D Structure

Properties

CAS No. |

31090-81-0 |

|---|---|

Molecular Formula |

C14H14N2OS |

Molecular Weight |

258.34 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-3-phenylthiourea |

InChI |

InChI=1S/C14H14N2OS/c1-17-13-9-5-8-12(10-13)16-14(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18) |

InChI Key |

QZSMRTKLSHKPEV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-phenylthiourea typically involves the reaction of 3-methoxyaniline with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for 1-(3-Methoxyphenyl)-3-phenylthiourea are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-phenylthiourea can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Features

Thiourea derivatives vary significantly based on substituent groups, which dictate their chemical reactivity and functional properties. Below is a comparative analysis:

Corrosion Inhibition

- DS036/DS038 (Selenium derivatives) : Exhibit 85–90% inhibition efficiency for carbon steel in HCl due to strong adsorption via Se and S atoms .

- Methoxy-substituted analogs : The methoxy group’s polarity may enhance solubility in acidic media, but direct corrosion data are lacking.

Enzyme Inhibition

- 1-(3-Chlorophenyl)-3-cyclohexylthiourea (Compound 3) : Superior anti-cholinesterase activity (IC₅₀: 50 µg/mL for AChE) due to chloro substituent’s electronic effects .

- Methoxy vs. Chloro : Methoxy’s electron-donating nature may reduce enzyme binding affinity compared to electron-withdrawing chloro groups.

Material Science and Sensing

Physical Properties

Research Findings and Trends

- Substituent Position Matters : Chlorine at the 3-position (Compound 3) outperforms 2- or 4-chloro analogs in enzyme inhibition, highlighting positional sensitivity .

- Hybrid Derivatives : Combining methoxy with electron-withdrawing groups (e.g., 2-chlorobenzoyl in ) balances electronic effects for tailored applications.

- Selenium vs. Sulfur : Selenium-containing thioureas (DS036/DS038) show superior corrosion inhibition compared to sulfur-only analogs due to enhanced metal adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.